2-(Cyclopent-1-en-1-yl)-1-benzothiophene
Description
Properties
CAS No. |
147299-23-8 |
|---|---|
Molecular Formula |
C13H12S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)-1-benzothiophene |
InChI |
InChI=1S/C13H12S/c1-2-6-10(5-1)13-9-11-7-3-4-8-12(11)14-13/h3-5,7-9H,1-2,6H2 |
InChI Key |
BVYHEOJQFSMYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Cyclopent 1 En 1 Yl 1 Benzothiophene
Direct Synthesis Approaches to the Benzothiophene (B83047) Core
The formation of the benzothiophene ring system is a cornerstone of many synthetic routes in medicinal and materials chemistry. hw.ac.ukresearchgate.netresearchgate.netnumberanalytics.com This bicyclic heteroaromatic structure is assembled through various cyclization and bond-forming strategies. chemicalbook.com
Cyclization Reactions for Benzothiophene Formation
Cyclization reactions represent a primary method for constructing the benzothiophene core, involving the formation of the thiophene (B33073) ring onto a pre-existing benzene (B151609) derivative. These can be broadly categorized into electrophilic cyclizations and metal-catalyzed annulations.
Intramolecular electrophilic cyclization is a powerful method for synthesizing substituted benzothiophenes. uwf.edu This approach typically involves an ortho-substituted benzene ring bearing a sulfur-containing side chain that can undergo ring closure. A common strategy is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org In these reactions, an electrophile activates the alkyne, prompting a nucleophilic attack from the sulfur atom to form the benzothiophene ring. Various electrophilic agents have been successfully employed, including iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS). nih.gov
A notable example is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source for the cyclization of o-alkynyl thioanisoles. This method produces 2,3-disubstituted benzo[b]thiophenes in excellent yields at room temperature, introducing a valuable thiomethyl group at the 3-position. nih.govorganic-chemistry.org The reaction is believed to proceed through an initial attack of the alkyne on the electrophilic sulfur, followed by intramolecular cyclization and subsequent demethylation. nih.gov This strategy tolerates a wide range of functional groups on the alkyne substituent. nih.govorganic-chemistry.org
Another approach involves the double cyclization of 1,3-diynyl chalcogen derivatives, promoted by an organoselenium electrophilic species generated in situ, to form benzo[b]chalcogenophenes fused to selenophenes. rsc.org
Table 1: Examples of Electrophilic Cyclization for Benzothiophene Synthesis
| Starting Material | Electrophile/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl substituted alkynyl thioanisole (B89551) | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% | nih.gov |
| o-Alkynyl thioanisole with ortho-methoxy phenyl | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2-(2-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 79% | nih.gov |
| o-Alkynyl thioanisole with 6-bromo substituent | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 6-Bromo-3-(methylthio)-2-phenylbenzo[b]thiophene | 95% | nih.gov |
This table presents selected data from cited research to illustrate the scope of the methodology.
Transition metal-catalyzed reactions provide convergent and efficient pathways to the benzothiophene skeleton. researchgate.net Palladium-catalyzed annulation of aryl sulfides with alkynes, a sulfur variant of the Larock indole (B1671886) synthesis, is a significant development. acs.org This method allows for the rapid construction of diverse 2,3-disubstituted benzothiophenes from readily available starting materials and exhibits good functional group tolerance. acs.org
Copper-catalyzed annulation reactions are also prevalent. For instance, the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) (Na₂S), catalyzed by copper(I) iodide (CuI) and tetramethylethylenediamine (TMEDA), yields various 2-substituted benzo[b]thiophenes. organic-chemistry.org Another copper-catalyzed method involves the reaction of 2-iodochalcones with a sulfur source like xanthate, which proceeds via in situ sulfur incorporation followed by cyclization to form 2-acylbenzothiophenes. organic-chemistry.org
Radical-mediated cyclizations offer an alternative route. A method involving an aryl radical attacking a sulfur atom has been used to prepare 3-cyanobenzothiophene derivatives. rsc.org
Table 2: Metal-Catalyzed Annulation for Benzothiophene Synthesis
| Substrates | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aryl sulfides + Alkynes | Palladium catalyst | 2,3-Disubstituted benzothiophenes | Convergent, good functional group tolerance | acs.org |
| 2-Bromo alkynylbenzenes + Na₂S | CuI / TMEDA | 2-Substituted benzothiophenes | Utilizes simple sulfur source | organic-chemistry.org |
| gem-Dibromoethenyl-substituted thiophenol + Coupling partner | Palladium catalyst | 2-Substituted benzothiophenes | Tandem C-S/C-C bond formation | rsc.org |
This table summarizes different metal-catalyzed strategies for synthesizing the benzothiophene core.
Aryne Chemistry in Benzothiophene Construction
Aryne chemistry offers a powerful, one-step intermolecular approach for synthesizing multisubstituted benzothiophenes. nih.govrsc.org This method typically involves the reaction of an aryne precursor, such as an o-silylaryl triflate, with an alkynyl sulfide. nih.govrsc.orgresearchgate.net The reaction is initiated by the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne intermediate, followed by ring-closure to construct the benzothiophene scaffold. nih.gov This strategy demonstrates good functional group tolerance and allows for versatile C2 functionalizations, enabling the synthesis of a wide array of complex benzothiophene derivatives that are otherwise difficult to access. rsc.org
The reaction between an aryne precursor like 2-chloro-6-(trimethylsilyl)phenyl triflate and an alkynyl sulfide such as ethyl p-tolylethynyl sulfide, when treated with cesium fluoride, yields the corresponding 3-substituted benzothiophene in high yield. rsc.orgresearchgate.net This method has been successfully applied to synthesize diverse structures, including tetraarylbenzothiophenes and π-extended pentacyclic compounds. rsc.org
Sulfur Insertion Reactions for Heterocycle Formation
Direct sulfur insertion reactions provide another avenue for forming the thiophene ring of the benzothiophene system. These methods often utilize elemental sulfur or simple sulfur-containing reagents. nih.govacs.org An iodine-mediated reaction of 3-arylbenzo[b]thiophenes with elemental sulfur has been developed to synthesize nih.govbenzothieno[2,3-b] nih.govbenzothiophenes. nih.govacs.org In this process, molecular iodine is essential, and it is proposed that it reacts with sulfur to form an electrophilic sulfur species that facilitates the cyclization. acs.org
Similarly, a method for producing nih.govbenzothieno[3,2-b] nih.govbenzothiophenes from 2-arylbenzo[b]thiophenes and elemental sulfur has been reported, where iodine also plays a crucial role. nih.gov Other approaches use reagents like potassium sulfide (K₂S) or thiourea (B124793) as sulfur sources. organic-chemistry.org For example, a transition-metal-free synthesis of 2-substituted benzo[b]thiophenes has been achieved from o-halovinylbenzenes and K₂S through a sequence of SNAr reaction, cyclization, and dehydrogenation. organic-chemistry.org
Functionalization of the Benzothiophene Scaffold for Cyclopentene (B43876) Introduction
Once the benzothiophene core is synthesized, the final step toward 2-(Cyclopent-1-en-1-yl)-1-benzothiophene is the introduction of the cyclopentenyl group at the C2 position. The C2-proton of benzothiophene is the most acidic, making this position a prime site for functionalization. hw.ac.uk Transition metal-catalyzed cross-coupling reactions are the most prominent methods for forging the necessary carbon-carbon bond. numberanalytics.com
Common strategies include the Suzuki-Miyaura, Stille, Negishi, and Heck couplings. These reactions typically require a pre-functionalized benzothiophene, most commonly a 2-halo-1-benzothiophene (e.g., 2-bromo-1-benzothiophene), which can be prepared from the parent benzothiophene.
Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed coupling of a 2-halo-1-benzothiophene with cyclopent-1-en-1-ylboronic acid or its corresponding ester. The Suzuki reaction is widely used for its mild conditions and the commercial availability of many boronic acids. nih.govrsc.org
Stille Coupling : The Stille reaction couples a 2-stannyl-1-benzothiophene with a cyclopentenyl halide or triflate, or conversely, a 2-halo-1-benzothiophene with a cyclopentenylstannane. rsc.orgnumberanalytics.comorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.orgwikipedia.org
Negishi Coupling : This method involves the reaction of a 2-halo-1-benzothiophene with an organozinc reagent, specifically a cyclopentenylzinc halide. wikipedia.orgnih.gov The Negishi coupling is highly effective for C-C bond formation involving sp², sp³, and sp hybridized carbons. wikipedia.org
Heck Reaction : The Heck reaction could potentially form the desired product by coupling 1-benzothiophene directly with a cyclopentenyl halide or by coupling a 2-halo-1-benzothiophene with cyclopentene. rsc.orgnih.gov The vinylation of thiophenes has been demonstrated using palladium catalysis. dntb.gov.uaacs.orgliv.ac.ukorganic-chemistry.org
Table 3: General Cross-Coupling Strategies for C2-Functionalization of Benzothiophene
| Reaction Name | Benzothiophene Substrate | Cyclopentenyl Reagent | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Halo-1-benzothiophene | Cyclopent-1-en-1-ylboronic acid | Palladium catalyst + Base | nih.govrsc.org |
| Stille | 2-Halo-1-benzothiophene | Cyclopentenylstannane | Palladium catalyst | organic-chemistry.orglibretexts.org |
| Negishi | 2-Halo-1-benzothiophene | Cyclopentenylzinc halide | Palladium or Nickel catalyst | wikipedia.orgnih.gov |
This table outlines plausible and established cross-coupling reactions that could be applied to synthesize the target molecule.
Direct C-H functionalization presents a more atom-economical approach, avoiding the need for pre-halogenation of the benzothiophene ring. nih.govnih.gov Research in this area aims to directly couple the C2-H bond of benzothiophene with a suitable cyclopentenyl-containing partner. hw.ac.uk
Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation
The formation of the crucial carbon-carbon bond linking the cyclopentene moiety to the 2-position of the benzothiophene ring is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them central to modern organic synthesis. mdpi.com Palladium and nickel complexes are the most prominent catalysts employed for this purpose.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira, Suzuki)
Palladium catalysis stands as a cornerstone for the synthesis of 2-substituted benzothiophenes. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools for this transformation. numberanalytics.comyoutube.com
The Suzuki-Miyaura coupling involves the reaction of a 2-halobenzothiophene (typically 2-bromo- or 2-iodobenzothiophene) with a cyclopentenylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. nih.govorgsyn.org The catalytic cycle, initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the benzothiophene, is a robust and widely applicable method. researchgate.netyoutube.com The choice of catalyst, ligands, base, and solvent system is critical for optimizing reaction yield and is often substrate-dependent. A variety of palladium sources, such as Pd(PPh₃)₄ or PdCl₂(dppf), can be employed. The reaction's utility is enhanced by its tolerance for a wide array of functional groups and its typically mild conditions. nih.gov
The Sonogashira coupling provides an alternative pathway, reacting a 2-halobenzothiophene with a terminal alkyne, such as 1-ethynylcyclopentene. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. mdpi.com A common catalytic system involves PdCl₂(PPh₃)₂ and copper(I) iodide (CuI). rsc.orgscispace.com The Sonogashira reaction is highly valued for its reliability in forming C(sp²)-C(sp) bonds, which can subsequently be hydrogenated or further modified if needed. wikipedia.org In some cases, copper-free Sonogashira protocols have been developed to avoid issues related to the copper co-catalyst. organic-chemistry.org
| Reaction Type | Benzothiophene Precursor | Cyclopentene Precursor | Typical Catalyst System | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromobenzothiophene | Cyclopent-1-en-1-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water, 80-100 °C | nih.govresearchgate.net |
| Sonogashira | 2-Iodobenzothiophene | 1-Ethynylcyclopentene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, Room Temp to 60 °C | wikipedia.orgrsc.org |
Nickel-Catalyzed Approaches
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-C bond formation. nih.gov Nickel catalysts can facilitate the cross-coupling of 2-halobenzothiophenes with organometallic reagents derived from cyclopentene. researchgate.net These reactions often involve the coupling of organozinc or Grignard reagents with the benzothiophene electrophile. nih.gov
Nickel-catalyzed Suzuki-Miyaura-type reactions have also been developed, demonstrating the versatility of nickel in promoting C-C bond formation. rasayanjournal.co.in These systems, which might use catalysts like Ni(COD)₂ with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can be particularly effective for coupling challenging substrates, including less reactive aryl chlorides. nih.govresearchgate.net The development of nickel-catalyzed methods is driven by the lower cost of nickel and its unique reactivity, which sometimes offers advantages in selectivity and efficiency over palladium. nih.gov
Electrophilic and Nucleophilic Substitution Strategies on Benzothiophene
Understanding the intrinsic reactivity of the benzothiophene core is crucial for its functionalization. Benzothiophene is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions. numberanalytics.com
Electrophilic aromatic substitution on an unsubstituted benzothiophene ring generally occurs at the 3-position. chemicalbook.com This preference is due to the greater stability of the cationic intermediate (Wheland intermediate) formed upon attack at C3 compared to C2. However, directing the substitution to the 2-position, as required for the target molecule's synthesis, typically necessitates pre-functionalization, such as lithiation at the 2-position followed by quenching with an electrophile, or by employing a blocking group at the 3-position.
Nucleophilic aromatic substitution (SNAr) on benzothiophene is less common than electrophilic substitution and requires the presence of strong electron-withdrawing groups to activate the ring. libretexts.orgyoutube.com For a precursor like 2-halobenzothiophene, direct substitution with a cyclopentenyl nucleophile is challenging without a transition metal catalyst. However, in specific cases with highly activated substrates or very strong nucleophiles, SNAr can occur. nih.govorganic-chemistry.org The reactivity in SNAr reactions on halo-thiophenes is significantly higher than on corresponding benzene analogues.
Synthesis of the Cyclopentene Moiety and its Integration
The successful synthesis of 2-(cyclopent-1-en-1-yl)-1-benzothiophene is contingent upon the efficient preparation of a suitable cyclopentene precursor. Several methods exist for constructing the cyclopentene ring and functionalizing it for subsequent coupling reactions. organic-chemistry.orgorganic-chemistry.org
Common strategies for synthesizing the cyclopentene moiety include:
Dehydration of Cyclopentanols: Cyclopentanols, which can be synthesized from cyclopentanone (B42830) via Grignard or organolithium addition, can be dehydrated under acidic conditions to yield cyclopentene.
Ring-Closing Metathesis (RCM): Diene precursors can be cyclized using Grubbs' or other olefin metathesis catalysts to form the cyclopentene ring.
Cycloaddition Reactions: Formal [3+2] cycloadditions can provide a direct route to functionalized cyclopentane (B165970) and cyclopentene derivatives. core.ac.ukacs.org
For integration into the final molecule, the cyclopentene ring must be converted into a reactive intermediate. For a Suzuki coupling , 1-bromocyclopentene can be treated with a boronic ester (e.g., bis(pinacolato)diboron) under palladium catalysis to form the corresponding cyclopentenylboronic ester. Alternatively, for a Sonogashira coupling , a precursor like cyclopentanone can be reacted with an alkynyl nucleophile, followed by dehydration and further modification to generate a terminal alkyne like 1-ethynylcyclopentene.
| Cyclopentene Precursor | Synthetic Route | Key Reagents | Coupling Reaction | Reference |
|---|---|---|---|---|
| Cyclopent-1-en-1-ylboronic acid/ester | Borylation of 1-halocyclopentene | Bis(pinacolato)diboron, Pd catalyst, base | Suzuki-Miyaura | organic-chemistry.org |
| 1-Ethynylcyclopentene | Wittig-type reaction on cyclopentanone followed by elimination | (Dibromomethyl)triphenylphosphonium bromide, n-BuLi | Sonogashira | organic-chemistry.org |
| Cyclopentenyl Grignard Reagent | Reaction of 1-halocyclopentene with magnesium | Mg metal, THF | Nickel-catalyzed coupling | nih.gov |
Stereochemical Control in Synthesis of Related Cycloalkenyl Benzothiophenes
While the target compound 2-(cyclopent-1-en-1-yl)-1-benzothiophene itself does not possess stereocenters that require control, the synthesis of related structures with substituted cycloalkenyl rings or adjacent stereocenters necessitates stereoselective methods. For instance, if the cyclopentene ring were to bear substituents, controlling their relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry would be paramount.
Methods to achieve stereochemical control include:
Asymmetric Catalysis: Chiral ligands on transition metal catalysts can induce enantioselectivity in coupling or cyclization reactions. orgsyn.org
Substrate Control: Using an enantiomerically pure precursor for the cyclopentene moiety ensures that the stereochemistry is transferred to the final product.
Diastereoselective Reactions: Reactions such as diastereoselective reductions or additions to a pre-existing chiral center on the cyclopentene ring can establish the desired stereochemistry. acs.org
The synthesis of densely functionalized cyclopentanol (B49286) derivatives, which can be precursors to cyclopentenes, often employs diastereoselective multicomponent coupling reactions. acs.org These strategies are critical when synthesizing analogues of the title compound for applications where specific stereoisomers are required.
Green Chemistry Principles in Synthetic Route Development
Applying the principles of green chemistry to the synthesis of 2-(cyclopent-1-en-1-yl)-1-benzothiophene aims to reduce the environmental impact of the chemical process. semanticscholar.org Key considerations include:
Atom Economy: Designing synthetic routes, such as addition and cycloaddition reactions, that maximize the incorporation of atoms from the starting materials into the final product. jddhs.com
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DES). researchgate.netnih.govacs.org
Energy Efficiency: Employing reactions that proceed under mild conditions (room temperature and atmospheric pressure) or using energy-efficient techniques like microwave or photochemical activation. jddhs.comorganic-chemistry.orgrsc.org
Catalysis: Using catalytic reagents, especially recyclable ones, in place of stoichiometric reagents to reduce waste. Transition metal and enzyme catalysis are prime examples. youtube.com
Reduction of Derivatives: Avoiding the use of protecting groups where possible to shorten the synthetic sequence and reduce waste generation. youtube.com For example, developing a Suzuki-Miyaura coupling that works on unprotected anilines is a green improvement. nih.gov
For instance, developing a Suzuki or Sonogashira coupling that proceeds in an aqueous medium or employing a photocatalytic method for the cyclization step to form the benzothiophene core are practical applications of these principles. researchgate.netorganic-chemistry.orgrsc.org
Chemical Reactivity and Transformation Mechanisms of 2 Cyclopent 1 En 1 Yl 1 Benzothiophene
Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Ring
The benzothiophene scaffold is an important class of bioactive compounds. researchgate.net While specific studies on the electrophilic aromatic substitution of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene are not extensively detailed in the literature, the reactivity can be inferred from the general behavior of substituted benzothiophenes. The benzothiophene ring system can undergo electrophilic substitution, with the position of attack being influenced by the existing substituents. youtube.comrsc.org
In benzothiophene, the C3 position is generally more nucleophilic and thus more susceptible to electrophilic attack than the benzene (B151609) portion of the molecule. hw.ac.uk However, since the C2 position is substituted in the target molecule, electrophilic attack is expected to occur primarily at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, electrophilic cyclization is a key strategy for synthesizing various benzothiophene derivatives. youtube.comacs.orgyoutube.com The reaction conditions, such as the choice of electrophile and solvent, can be optimized to achieve regioselective functionalization.
Reactions Involving the Cyclopentene (B43876) Double Bond
The exocyclic double bond of the cyclopentene ring is a key site for a variety of addition and transformation reactions.
The conjugated system formed by the benzothiophene ring and the cyclopentene double bond allows 2-(Cyclopent-1-en-1-yl)-1-benzothiophene to act as a diene in cycloaddition reactions. researchgate.net
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. youtube.comyoutube.com In the case of 2-(1'-cycloalkenyl)benzo[b]thiophenes, the reaction with dienophiles like N-phenylmaleimide proceeds by utilizing the 2-alkenyl-substituted benzothiophene as the diene component. This involves the π-electrons from the benzothiophene ring and the cyclopentene double bond. researchgate.net The reaction leads to the formation of dibenzothiophene (B1670422) derivatives. researchgate.net
[2+2] cycloaddition reactions, often photochemically induced, provide a primary route to cyclobutane (B1203170) structures. libretexts.orgosti.gov These reactions can occur between two alkene units, and in this specific molecule, the cyclopentene double bond can react with another alkene. youtube.comlibretexts.org Photosensitized [2+2] cycloadditions of alkenylboronates with alkenes have been developed, showcasing a versatile method for creating cyclobutylboronates which are useful synthetic intermediates. libretexts.org While direct examples involving 2-(Cyclopent-1-en-1-yl)-1-benzothiophene are scarce, the reactivity pattern is well-established for similar alkenyl-aromatic systems. libretexts.orglibretexts.orgyoutube.com
Research has demonstrated that the size of the cycloalkene ring fused to the benzothiophene core plays a critical role in determining the products of Diels-Alder reactions. researchgate.net A study on the reactions of 2-(1'-cycloalkenyl)benzo[b]thiophenes with N-phenylmaleimides revealed significant differences in product distribution based on ring size. researchgate.netnih.gov
For 2-(1'-cycloalkenyl)benzo[b]thiophenes with five-, six-, seven-, eight-, and twelve-membered cycloalkene rings, the reaction with N-phenylmaleimide consistently yields the un-rearranged dibenzothiophene Diels-Alder adduct. researchgate.net This suggests that, unlike the analogous 2-(1'-cycloalkenyl)thiophenes which show varied reactivity leading to aromatized or un-rearranged products depending on ring size, the benzannulated system provides a more consistent outcome. researchgate.net Density functional theory (DFT) calculations have been employed to understand the differential reactivity of these various dienes. researchgate.net
Table 1: Effect of Cycloalkene Ring Size on Diels-Alder Product with N-Phenylmaleimide
| Diene | Ring Size | Major Product Type |
|---|---|---|
| 2-(Cyclopent-1-en-1-yl)-1-benzothiophene | 5 | Un-rearranged Dibenzothiophene Adduct researchgate.net |
| 2-(Cyclohex-1-en-1-yl)-1-benzothiophene | 6 | Un-rearranged Dibenzothiophene Adduct researchgate.net |
| 2-(Cyclohept-1-en-1-yl)-1-benzothiophene | 7 | Un-rearranged Dibenzothiophene Adduct researchgate.net |
Note: This interactive table is based on findings from studies on 2-(1'-cycloalkenyl)benzo[b]thiophenes. researchgate.net
The cyclopentene double bond is susceptible to oxidation. Epoxidation, the formation of an epoxide ring, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). In a study on the oxidation of 2-(Cyclopent-1-en-1-yl)thiophene, a close analog, treatment with mCPBA resulted in the formation of the corresponding epoxide. This suggests that 2-(Cyclopent-1-en-1-yl)-1-benzothiophene would react similarly to yield 2-(1,2-epoxycyclopentyl)-1-benzothiophene.
Oxidative cleavage of the double bond is another potential pathway, which could lead to the formation of dicarbonyl compounds, although this typically requires stronger oxidizing agents or a two-step process (e.g., ozonolysis followed by a reductive or oxidative workup).
The cyclopentene double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comnih.gov
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. youtube.com The reaction is an addition reaction where two hydrogen atoms add across the double bond, resulting in the formation of a saturated alkane. nih.gov For 2-(Cyclopent-1-en-1-yl)-1-benzothiophene, this transformation would yield 2-(cyclopentyl)-1-benzothiophene. The addition of hydrogen typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. youtube.comnih.gov
Under standard conditions used for alkene hydrogenation, the aromatic benzothiophene ring is generally unreactive due to its aromatic stability. libretexts.org Reduction of the benzothiophene ring itself requires harsher conditions, such as elevated temperature and pressure. researchgate.netacs.orglibretexts.org This difference in reactivity allows for the selective hydrogenation of the cyclopentene double bond while preserving the aromatic core.
Table 2: Potential Hydrogenation Products and Conditions
| Starting Material | Reagents | Major Product | Reaction Type |
|---|---|---|---|
| 2-(Cyclopent-1-en-1-yl)-1-benzothiophene | H₂, Pd/C (or PtO₂) | 2-(Cyclopentyl)-1-benzothiophene | Selective C=C Reduction |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)
Transformations at the Sulfur Atom (e.g., S-Oxidation to Sulfoxide (B87167)/Sulfone)
The sulfur atom in the benzothiophene ring can be oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the molecule, as the electron-donating thiophene (B33073) sulfur is converted into a strongly electron-accepting sulfoxide or sulfone group.
Oxidation is typically carried out using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). Sequential oxidation can first yield the S-oxide (sulfoxide) and, with further oxidation, the S,S-dioxide (sulfone). For example, the oxidation of 2,7-dibromo hw.ac.ukbenzothieno[3,2-b] hw.ac.ukbenzothiophene with one equivalent of m-CPBA selectively produces the corresponding S,S-dioxide, while using an excess of the oxidant at elevated temperatures leads to the S,S,S',S'-tetraoxide. A similar reactivity pattern is expected for 2-(Cyclopent-1-en-1-yl)-1-benzothiophene, leading to 2-(Cyclopent-1-en-1-yl)-1-benzothiophene-1-oxide and subsequently 2-(Cyclopent-1-en-1-yl)-1-benzothiophene-1,1-dioxide.
These oxidized derivatives can themselves be valuable intermediates. For instance, benzothiophene S-oxides can undergo an interrupted Pummerer reaction, which allows for regioselective C-C bond formation at the C3 position.
Functional Group Interconversions and Derivatization Strategies
The derivatization of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene can be achieved through transformations targeting either the cyclopentene ring or the benzothiophene nucleus. These modifications allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of novel molecules.
One of the most significant derivatization strategies involves leveraging the benzothiophene core's ability to act as a diene in cycloaddition reactions. nih.gov Research has shown that 2-(Cyclopent-1-en-1-yl)-1-benzothiophene undergoes Diels-Alder reactions with dienophiles such as N-phenylmaleimides. nih.gov This reaction constructs a more complex dibenzothiophene framework, effectively converting the starting material into a polycyclic adduct. In the specific case of the five-membered cyclopentene ring, the reaction yields the un-rearranged dibenzothiophene Diels-Alder adduct. nih.gov
The cyclopentene double bond is a prime site for functional group interconversion via electrophilic addition reactions. savemyexams.com While specific studies on 2-(Cyclopent-1-en-1-yl)-1-benzothiophene are limited, the reactivity of the cyclopentene moiety can be inferred from the well-established chemistry of alkenes and related thiophene compounds. researchgate.netlibretexts.org Potential transformations include:
Epoxidation: The double bond can be converted into an epoxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). Studies on the analogous 2-(Cyclopent-1-en-1-yl)thiophene have demonstrated successful epoxidation. researchgate.net
Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond would lead to a di-halogenated cyclopentane (B165970) ring. This reaction typically proceeds through a cyclic halonium ion intermediate. savemyexams.comlibretexts.org
Hydrohalogenation: The reaction with hydrogen halides (HX) would follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond, and the halide adds to the more substituted carbon, which is adjacent to the benzothiophene ring. libretexts.org
These derivatization strategies provide pathways to new molecular architectures built upon the 2-(Cyclopent-1-en-1-yl)-1-benzothiophene scaffold.
Table 1: Potential Derivatization Strategies for 2-(Cyclopent-1-en-1-yl)-1-benzothiophene
| Reaction Type | Reagents | Functionalized Moiety | Expected Product Class | Citation |
| Diels-Alder Cycloaddition | N-Phenylmaleimide | Benzothiophene Core | Dibenzothiophene Adduct | nih.gov |
| Epoxidation | mCPBA | Cyclopentene Ring | Epoxidized Cyclopentane Derivative | researchgate.net |
| Halogenation | Br₂ | Cyclopentene Ring | Dihalo-cyclopentane Derivative | savemyexams.comlibretexts.org |
| Hydrohalogenation | HBr, HCl | Cyclopentene Ring | Halogenated Cyclopentane Derivative | libretexts.org |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions that 2-(Cyclopent-1-en-1-yl)-1-benzothiophene undergoes is crucial for controlling product outcomes and designing new synthetic routes.
The mechanism of the Diels-Alder reaction between 2-(1'-cycloalkenyl)benzo[b]thiophenes and N-phenylmaleimides has been investigated using both spectroscopic and computational methods. nih.gov This transformation is a [4+2] cycloaddition, a concerted pericyclic reaction where the benzothiophene acts as the four-electron diene component and the N-phenylmaleimide serves as the two-electron dienophile. nih.gov The size of the cycloalkene ring has been shown to be a critical factor in the reaction's outcome. nih.gov For 2-(Cyclopent-1-en-1-yl)-1-benzothiophene, 2D NMR studies confirmed the formation of the un-rearranged dibenzothiophene Diels-Alder adduct. nih.gov To further elucidate the differential reactivity, molecular mechanics and Density Functional Theory (DFT) calculations (using M06-2X and PBE0-D3 functionals) were performed. These computational studies help to rationalize the observed product distributions and the energetics of both the initial Diels-Alder reaction and potential subsequent reactions. nih.gov
The mechanisms for the functionalization of the cyclopentene ring primarily involve electrophilic addition. savemyexams.com These reactions are typically two-step processes:
The electron-rich π bond of the cyclopentene double bond attacks an electrophile (E⁺), such as a proton from HBr or a polarized bromine atom from Br₂. savemyexams.comyoutube.com This leads to the formation of a carbocation intermediate on the more substituted carbon atom, which is stabilized by the adjacent benzothiophene ring. libretexts.org
The resulting carbocation is then rapidly attacked by a nucleophile (Nu⁻), such as a bromide ion (Br⁻), to form the final addition product. savemyexams.com
In the case of bromination, the mechanism can also proceed through a bridged bromonium ion intermediate, which is then opened by the attack of a bromide ion, typically resulting in anti-addition of the two bromine atoms. libretexts.org
Table 2: Mechanistic Features of Key Transformations
| Transformation | Mechanism Type | Key Intermediates | Methods of Investigation | Citation |
| Diels-Alder Reaction | Pericyclic [4+2] Cycloaddition | Concerted Transition State | 2D NMR, DFT Calculations | nih.gov |
| Electrophilic Addition (e.g., Halogenation) | Two-step ionic addition | Carbocation or Bridged Halonium Ion | General Mechanistic Principles | savemyexams.comlibretexts.org |
Spectroscopic Data for 2-(Cyclopent-1-en-1-yl)-1-benzothiophene Not Publicly Available
A thorough and extensive search of publicly available scientific literature and chemical databases has revealed no specific experimental spectroscopic data for the compound 2-(Cyclopent-1-en-1-yl)-1-benzothiophene . Detailed research findings, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography data, are not present in the accessible domain for this specific molecule.
The initial request for a detailed article structured around advanced spectroscopic characterization techniques, complete with data tables and in-depth research findings, cannot be fulfilled without access to this primary experimental data. Generating such an article would require the fabrication of scientific data, which is a violation of core scientific and ethical principles.
While general spectroscopic characteristics of the constituent molecular fragments—the 1-benzothiophene core and the cyclopentene ring—are known, applying this general knowledge to create specific, quantitative data tables and detailed analytical discussions for the complete, unique structure of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene would be speculative and scientifically invalid.
Advanced Spectroscopic Characterization Techniques for 2 Cyclopent 1 En 1 Yl 1 Benzothiophene
Vibrational Spectroscopy for Conformational and Electronic Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the structural and electronic properties of molecules. In the context of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene, these techniques provide critical insights into the molecule's conformational landscape and the electronic interplay between the benzothiophene (B83047) and cyclopentene (B43876) moieties. By analyzing the vibrational modes, which correspond to the periodic motions of atoms such as stretching, bending, and twisting, a detailed picture of the molecule's three-dimensional structure and bonding characteristics can be constructed.
Theoretical calculations, typically employing Density Functional Theory (DFT), are often used in conjunction with experimental spectra. arxiv.orgchimia.ch These computational methods can predict the vibrational frequencies and intensities for different possible conformations of the molecule. arxiv.org By comparing the calculated spectra with the experimental FT-IR and FT-Raman data, a definitive assignment of the observed vibrational bands to specific atomic motions can be achieved, and the most stable conformation in the gas phase or in a specific solvent can be identified. nih.govnih.gov
The vibrational spectrum of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene is a composite of the vibrational modes of the 1-benzothiophene and cyclopentene rings, with some modes arising from the coupling between these two structural fragments. The analysis of these spectra is crucial for understanding how the substitution of the cyclopentenyl group at the C2 position of the benzothiophene ring influences its electronic structure and for identifying the stable conformations of the flexible cyclopentene ring.
Detailed research findings, drawn from analogous studies on related heterocyclic and unsaturated ring systems, allow for a comprehensive assignment of the principal vibrational modes. The aromatic C-H stretching vibrations of the benzothiophene unit are typically observed in the 3100-3000 cm⁻¹ region. mdpi.com The stretching vibrations of the aromatic carbon-carbon bonds within the benzothiophene ring usually appear in the 1600-1400 cm⁻¹ range. nih.gov
The cyclopentene moiety introduces several characteristic vibrations. The C-H stretching of the vinyl group (=C-H) is expected at a frequency slightly lower than the aromatic C-H stretches. The C=C double bond stretching vibration within the cyclopentene ring is a strong indicator of the electronic environment and typically appears in the 1650-1600 cm⁻¹ region. The methylene (B1212753) (CH₂) groups of the cyclopentene ring give rise to a series of bending vibrations, including scissoring, wagging, twisting, and rocking modes, which are sensitive to the ring's conformation. esisresearch.org
Conformational analysis of the cyclopentene ring is a key aspect that can be addressed by vibrational spectroscopy. Cyclopentene and its derivatives are known to adopt non-planar conformations, such as the "envelope" or "half-chair" forms, to alleviate the torsional strain that would be present in a planar structure. libretexts.orgdalalinstitute.comyoutube.com Each of these conformers possesses a unique set of vibrational frequencies. By carefully analyzing the experimental IR and Raman spectra, and with the aid of computational modeling, it is possible to identify the presence of one or more conformers in equilibrium. researchgate.netnih.gov The relative intensities of the vibrational bands corresponding to different conformers can provide information about their relative populations and thermodynamic stabilities. For instance, subtle shifts in the CH₂ rocking or twisting frequencies can be correlated with specific puckering coordinates of the five-membered ring.
The electronic analysis focuses on how the electron density is distributed and shared between the electron-rich benzothiophene system and the cyclopentene substituent. The frequency of the C=C stretching vibration of the cyclopentene ring and the aromatic ring vibrations of the benzothiophene moiety are particularly sensitive to electronic effects such as conjugation. Any significant electronic delocalization between the two rings would be reflected in shifts of these vibrational frequencies compared to the isolated parent molecules.
A representative table of the expected vibrational frequencies and their assignments for 2-(Cyclopent-1-en-1-yl)-1-benzothiophene is presented below, based on data from related compounds.
Interactive Data Table: Vibrational Mode Assignments for 2-(Cyclopent-1-en-1-yl)-1-benzothiophene
| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment Description |
| 3100-3000 | ν(C-H) | Aromatic C-H stretching vibrations of the benzothiophene ring. mdpi.com |
| 3050-3000 | ν(=C-H) | Vinylic C-H stretching of the cyclopentene ring. |
| 2960-2850 | ν(CH₂) | Asymmetric and symmetric stretching of the methylene groups in the cyclopentene ring. |
| 1650-1600 | ν(C=C) | C=C double bond stretching of the cyclopentene ring. |
| 1600-1450 | ν(C=C) | Aromatic C=C stretching vibrations within the benzothiophene ring. nih.gov |
| 1465-1450 | δ(CH₂) | CH₂ scissoring (bending) vibration in the cyclopentene ring. esisresearch.org |
| 1300-1200 | δ(CH₂) | CH₂ wagging vibrations of the cyclopentene ring. esisresearch.org |
| 900-800 | γ(C-H) | Out-of-plane C-H bending of the benzothiophene ring. |
| 800-700 | C-S Stretch | Stretching vibration involving the sulfur heteroatom in the benzothiophene ring. |
Theoretical and Computational Investigations of 2 Cyclopent 1 En 1 Yl 1 Benzothiophene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing a balance between accuracy and computational cost. nih.gov These methods are instrumental in exploring the fundamental properties of molecules like 2-(Cyclopent-1-en-1-yl)-1-benzothiophene.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic structure of a molecule, particularly the distribution and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its chemical reactivity and photophysical properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. schrodinger.com
DFT calculations are widely used to determine these properties. For instance, a study on α,α-Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene (BBDT) derivatives, which share the benzothiophene (B83047) core, demonstrated how modifications to the molecular structure influence the HOMO-LUMO gap. ub.ac.id In these systems, the HOMO was observed to be spread over the entire molecule, while the LUMO was primarily located on the π-center. ub.ac.id The introduction of different bridging atoms (CH₂, C=O, C=S) led to a destabilization of both HOMO and LUMO levels, resulting in a smaller energy gap, particularly for the C=S bridged compound. ub.ac.id This suggests that the cyclopentenyl group in 2-(Cyclopent-1-en-1-yl)-1-benzothiophene would similarly influence the electronic distribution and energy levels of the benzothiophene core.
A theoretical investigation into thieno[2,3-b]benzothiophene derivatives further highlighted that these compounds generally possess wide band gaps and low-lying HOMO levels. rsc.org Such characteristics are indicative of good environmental stability. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| BBDT-CH₂ | - | - | 2.29 |
| BBDT-C=S | - | - | 1.66 |
| BBDT-C=O | - | - | 2.23 |
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, in a study of 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles, a compound with a similar cyclopentene (B43876) moiety, DFT calculations at the B3LYP/6-31G+(d,p) level were used to compute Infrared (IR) and Nuclear Magnetic Resonance (NMR) data. nih.gov The calculated results were found to be in good agreement with the experimental findings, confirming the accuracy of the computational approach. nih.gov Similarly, for 2-(Cyclopent-1-en-1-yl)-1-benzothiophene, DFT could be employed to predict its vibrational frequencies and chemical shifts, aiding in its structural characterization.
Furthermore, the calculation of UV-Vis absorption wavelengths is another key application. For the BBDT derivatives, the longest UV-Vis absorption wavelength was observed for the molecule with the smallest energy gap, a principle that would also apply to 2-(Cyclopent-1-en-1-yl)-1-benzothiophene. ub.ac.id
Conformational Analysis and Energy Minima
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis aims to identify the most stable arrangements of atoms, known as energy minima. For flexible molecules, multiple conformers may exist in equilibrium.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. nih.gov While a specific reaction mechanism for 2-(Cyclopent-1-en-1-yl)-1-benzothiophene has not been reported, the methodologies used for related systems are illustrative.
For example, DFT calculations have been successfully employed to investigate the mechanism of 1,3-dipolar cycloaddition reactions, providing insights into the formation of five-membered rings. nih.gov Such studies can determine the energetics of different reaction pathways, helping to understand regioselectivity and stereoselectivity. nih.gov In the context of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene, computational modeling could be used to explore its synthesis pathways or its potential reactivity in various chemical transformations.
Molecular Dynamics Simulations for Conformational Sampling
For complex and flexible molecules, exploring the entire conformational space to find all relevant energy minima can be challenging. Molecular dynamics (MD) simulations offer a way to sample the conformational landscape by simulating the atomic motions of a molecule over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.
| Model Type | R² (Training Set) | RMSE (Training Set) |
|---|---|---|
| PLS | 0.793 | 56.12 |
| PCR | 0.69 | 76.27 |
| MLR | - | - |
Molecular Docking and Binding Affinity Predictions (excluding clinical context)
Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of published research on the molecular docking and binding affinity predictions for the specific compound 2-(Cyclopent-1-en-1-yl)-1-benzothiophene .
While computational methods such as molecular docking are frequently employed to predict the interaction of small molecules with biological targets, no studies detailing such investigations for this particular benzothiophene derivative appear to be publicly available at this time. Molecular docking simulations provide insights into the binding modes and affinities of a ligand within the active site of a protein, which is a crucial step in the early stages of drug discovery and development. These computational analyses help in prioritizing compounds for further experimental testing.
Similarly, there is no accessible data regarding the predicted binding affinity, often expressed as metrics like binding energy (e.g., in kcal/mol) or inhibition constants (Ki), of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene with any specific protein targets.
Consequently, without any primary research data, it is not possible to provide detailed research findings or construct data tables on the molecular docking and binding characteristics of this compound. The scientific community has not yet reported on the theoretical binding behavior of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene, and as such, its potential interactions with biological macromolecules remain computationally uncharacterized in the public domain.
Photophysical and Electronic Properties of 2 Cyclopent 1 En 1 Yl 1 Benzothiophene and Derivatives
Absorption and Emission Spectroscopy
The interaction of 2-(cyclopent-1-en-1-yl)-1-benzothiophene and its analogs with light is a cornerstone of their functionality in optoelectronic devices.
The UV-Vis absorption spectra of benzothiophene (B83047) derivatives are characterized by intense absorption bands, typically in the ultraviolet region, arising from π-π* transitions within the conjugated aromatic system. researchgate.netmdpi.com For instance, the parent benzothiophene molecule exhibits absorption bands above 250 nm. researchgate.net The introduction of substituents and the extension of conjugation, as seen in various derivatives, can lead to a bathochromic (red) shift in the absorption maxima. mdpi.com For example, benzothiophene-based organic polymers designed for photodetector applications demonstrate light absorption capabilities across the UV-Vis spectrum. mdpi.com The specific absorption maxima for 2-(Cyclopent-1-en-1-yl)-1-benzothiophene are not extensively documented in the literature, but based on analogous structures, it is expected to absorb in the UVA and UVB regions. scispace.com The unique structural framework of benzothiophene, characterized by a fused thiophene (B33073) ring, facilitates high charge carrier mobility and enhances light absorption capabilities across the UV-Vis spectrum. mdpi.com
Table 1: UV-Vis Absorption Data for Selected Benzothiophene Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|---|
| Benzothiophene | Hexanes | >250 | Not Specified researchgate.net |
| 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene | Dichloromethane | Not Specified | Not Specified mdpi.com |
| Oxidized 2,7-diBr-BTBT Derivatives | Dichloromethane | Red-shifted compared to parent | Not Specified mdpi.com |
This table presents data for related benzothiophene and benzothiazole (B30560) structures to provide context for the expected absorption characteristics of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene.
Benzothiophene derivatives are known for their fluorescent properties, making them suitable for applications in solar cells and thin-film devices. ktu.edu The emission spectra are often sensitive to the molecular structure and the surrounding environment. For example, some thienyl- and bithienyl-1,3-benzothiazoles exhibit strong fluorescence. The emission maxima of benzothiophene-based compounds can be significantly influenced by the nature of substituents. For instance, oxidized derivatives of 2,7-diBr-BTBT show red-shifted emission spectra compared to the parent compound. mdpi.com The fluorescence of these compounds originates from the decay of the first singlet excited state (S1) to the ground state (S0).
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For many benzothiophene derivatives, the quantum yield can be quite high. ktu.edu For example, certain oxidized derivatives of 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene have been reported to have quantum yields exceeding 99%. mdpi.com In contrast, the parent 2,7-diBr-BTBT has a quantum yield of less than 1%, which is attributed to the heavy atom effect of bromine. mdpi.com The quantum yield is highly dependent on the molecular structure and the presence of functionalities that can either enhance or quench fluorescence.
Table 2: Fluorescence Quantum Yields for Selected Benzothiophene Derivatives
| Compound | Quantum Yield (ΦF) |
|---|---|
| 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene | < 1% mdpi.com |
| 2,7-diBr-BTBTDO (sulfone derivative) | > 99% mdpi.com |
| 2,7-diBr-BTBTTO (disulfone derivative) | > 99% mdpi.com |
Excited State Dynamics and Lifetimes
Upon photoexcitation, molecules of 2-(cyclopent-1-en-1-yl)-1-benzothiophene and its derivatives transition to an excited electronic state. The subsequent relaxation processes, including internal conversion, intersystem crossing, and fluorescence, occur on very fast timescales. Studies on related dibenzothiophene (B1670422) derivatives using femtosecond transient absorption spectroscopy have shown that excitation populates the lowest-energy singlet (S1) state, which then relaxes with lifetimes in the range of 4 to 13 picoseconds. scispace.comnih.gov A significant portion of the S1 population can undergo efficient intersystem crossing to the triplet state. scispace.comnih.gov For some dibenzothiophene derivatives, the triplet yields are as high as approximately 98%, with triplet state lifetimes ranging from 820 to 900 picoseconds. scispace.comnih.govchemrxiv.org The rate of intersystem crossing can be influenced by substitution; for example, methyl substitution in phenylthiophene compounds can significantly alter the intersystem crossing rate. rsc.org
Solvatochromic Effects on Photophysical Behavior
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a phenomenon observed in many benzothiophene derivatives. This effect arises from differential solvation of the ground and excited states of the molecule. The fluorescence emission spectra of donor-π-acceptor thiophene-based derivatives often show a pronounced bathochromic (red) shift as the polarity of the solvent increases. nih.gov This indicates that the excited state has a larger dipole moment than the ground state, leading to stronger interactions with polar solvent molecules. nih.gov The study of solvatochromic shifts can provide valuable information about the electronic structure and charge distribution in the excited state. nih.govresearchgate.net
Structure-Property Relationships in Optoelectronic Contexts
The electronic and photophysical properties of benzothiophene derivatives are intrinsically linked to their molecular structure. polito.it This relationship is crucial for designing materials with tailored characteristics for specific optoelectronic applications. researchgate.net For instance, the introduction of different substituents can tune the energy levels of the frontier molecular orbitals, thereby altering the absorption and emission wavelengths. The planarity and π-conjugation of the molecular backbone are key factors in determining charge transport characteristics, which are essential for applications in organic field-effect transistors. researchgate.net Furthermore, the solid-state packing of these molecules, influenced by intermolecular interactions, plays a significant role in the performance of thin-film devices. researchgate.net By systematically modifying the chemical structure of the benzothiophene core and its substituents, it is possible to optimize properties such as charge carrier mobility, fluorescence efficiency, and light absorption for next-generation electronic and optoelectronic devices. researchgate.net
Biological Activity and Molecular Interactions of 2 Cyclopent 1 En 1 Yl 1 Benzothiophene in Vitro/mechanistic Focus
Anticancer and Cytotoxic Activities (Cell Line Studies)
Structure-Activity Relationships (SAR) in Anticancer Potency
The anticancer potential of the benzothiophene (B83047) scaffold, the core of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene, has been explored through the synthesis and evaluation of various derivatives. While direct studies on the anticancer SAR of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene are limited, research on related structures provides valuable insights into the key features for cytotoxic activity.
One area of investigation involves benzothiophene acrylonitrile (B1666552) analogs designed to mimic the structure of combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor. nih.gov In a study, novel benzothiophene acrylonitrile derivatives demonstrated significant growth inhibition against a panel of 60 human cancer cell lines, with GI₅₀ values often in the nanomolar range (10–100 nM). nih.govnih.gov For example, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed GI₅₀ values between 21.1 nM and 98.9 nM in 96% of the cell lines tested. nih.gov The mechanism for these compounds is believed to be the disruption of microtubule dynamics, leading to mitotic arrest and a form of atypical apoptosis, which could be effective against cancers with apoptotic resistance. nih.govnih.gov A key finding was that these compounds are not substrates for P-glycoprotein, suggesting they might overcome certain types of multidrug resistance. nih.govnih.gov
Another approach has focused on designing benzothiophene derivatives to target specific signaling pathways involved in cancer progression. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov In this series, the presence of a carboxamide at the C-3 position and a 1-methyl-1H-pyrazol at the C-5 position of the benzothiophene ring enhanced anti-proliferative activity against breast cancer cells (MDA-MB-231). nih.gov
Additionally, 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, a strategy to combat chemoresistance. tandfonline.com A compound from this series, featuring a 5-hydroxybenzothiophene hydrazide scaffold, displayed potent inhibition of several kinases, including Clk4, DRAK1, and haspin, and showed broad-spectrum anticancer activity. tandfonline.com
These studies collectively underscore that the benzothiophene scaffold is a versatile platform for developing anticancer agents. The specific substitutions on the benzothiophene ring system are critical in determining the mechanism of action, whether it be tubulin inhibition, kinase inhibition, or interference with other signaling pathways.
Enzyme Inhibition Studies (e.g., Trypanothione Reductase, Fatty Acid Amide Hydrolase)
The benzothiophene moiety is a key structural feature in inhibitors of several critical enzymes, including those found in parasites and mammals.
Trypanothione Reductase (TryR)
Trypanothione reductase (TryR) is an essential enzyme for the survival of trypanosomatid parasites like Trypanosoma and Leishmania, which are responsible for diseases such as African sleeping sickness, Chagas' disease, and leishmaniasis. nih.gov This enzyme is a validated drug target because it is absent in humans, offering a pathway for selective toxicity against the parasites. nih.govnih.gov
A close structural analog of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene, 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) , has been identified as a competitive inhibitor of TryR. nih.govnih.gov In a detailed study, BTCP was found to inhibit TryR with a Kᵢ of 1 µM. nih.govnih.gov The study synthesized and tested thirty-two analogs of BTCP to establish a structure-activity relationship for TryR inhibition. Key findings from the SAR study are summarized below:
Aromatic Ring: Replacing the benzo[b]thiophene group with a naphthalene (B1677914) or biphenyl (B1667301) group resulted in a significant loss of inhibitory activity, highlighting the importance of the benzothiophene core.
Cycloalkyl Ring: The size of the cycloalkyl ring influences activity. While the parent cyclohexyl compound (BTCP) was potent, reducing it to a cyclopentyl ring or expanding it to a cycloheptyl ring led to decreased or abolished activity.
Piperidine (B6355638) Ring: Modifications to the piperidine ring also had a substantial impact. Replacing it with smaller rings like pyrrolidine (B122466) or larger rings like azepane decreased potency. Acyclic amine analogs were also found to be less active.
| Compound | Modification from BTCP | TryR Kᵢ (µM) | T. brucei EC₅₀ (µM) |
|---|---|---|---|
| BTCP (1) | Parent Compound | 1 | 10 |
| Analog A | Cyclohexyl → Cyclopentyl | >100 | >100 |
| Analog B | Piperidine → Pyrrolidine | 18 | 26 |
| Analog C | Benzo[b]thiophene → Naphthalene | >100 | >100 |
Fatty Acid Amide Hydrolase (FAAH)
Fatty acid amide hydrolase (FAAH) is a mammalian serine hydrolase that degrades endogenous fatty acid amides, such as the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of these signaling lipids, producing analgesic and anti-inflammatory effects. Several classes of FAAH inhibitors based on the benzothiophene scaffold have been developed. nih.gov
One such class is the benzothiophene piperazine (B1678402) and piperidine ureas. nih.gov These compounds act as irreversible inhibitors by covalently modifying the active site serine nucleophile of FAAH. nih.gov Structure-activity relationship studies on this series revealed several key features for potent inhibition: nih.gov
Urea (B33335) Moiety: Aryl ureas were found to be potent FAAH inhibitors, whereas alkyl ureas had very low potency. A 3-aminopyridyl group was identified as an optimal heteroaromatic urea.
Benzothiophene Substitution: Incorporating an alkyl group at the 3-position of the benzothiophene ring led to a 3- to 4-fold improvement in potency compared to the unsubstituted analog.
Piperidine vs. Piperazine: In most cases, piperidine analogs were slightly more potent than the corresponding piperazine analogs, likely due to more favorable interactions within the enzyme's acyl chain binding channel.
These inhibitors were found to be highly selective for FAAH over other mammalian serine hydrolases. nih.gov
| Compound Series | Key Structural Features | Mechanism of Inhibition | Selectivity |
|---|---|---|---|
| Benzothiophene Piperidine Ureas | 3-Alkylbenzothiophene, 3-Aminopyridyl Urea | Covalent modification of active site serine | High selectivity for FAAH |
| Benzothiophene Piperazine Ureas | 3-Alkylbenzothiophene, 3-Aminopyridyl Urea | Covalent modification of active site serine | High selectivity for FAAH |
Receptor Binding Studies (e.g., Cannabinoid Receptors)
The structural similarity of some benzothiophene derivatives to known psychoactive compounds has prompted investigations into their receptor binding profiles, particularly at cannabinoid receptors. The close analog of the title compound, BTCP, is a well-known dopamine (B1211576) transporter (DAT) inhibitor and shares a structural framework with phencyclidine (PCP), a compound known to interact with multiple receptor systems including NMDA and cannabinoid receptors. nih.govnih.gov
While BTCP itself is a potent DAT inhibitor, it has a much lower affinity for the PCP receptor compared to PCP. nih.gov Although direct and extensive studies on the cannabinoid receptor binding affinity of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene are not widely available, the activity of related benzothiophene compounds at other receptors suggests a potential for cross-reactivity. For example, a target prediction analysis of certain antiproliferative benzothiazole (B30560) derivatives identified cannabinoid receptors as putative targets.
The link between FAAH inhibition and the cannabinoid system is well-established. By preventing the breakdown of the endocannabinoid anandamide, FAAH inhibitors indirectly modulate cannabinoid receptor activity. Therefore, benzothiophene-based FAAH inhibitors represent a class of compounds that can influence cannabinoid signaling pathways without directly binding to cannabinoid receptors.
Anti-Leishmanial and Anti-Malarial Activities (In Vitro)
The benzothiophene scaffold has been identified as a promising starting point for the development of new anti-parasitic agents.
Anti-Leishmanial Activity
The anti-leishmanial activity of benzothiophene derivatives is strongly linked to their ability to inhibit Trypanothione Reductase (TryR), a critical enzyme in Leishmania parasites. nih.govnih.gov As detailed in section 7.4, the BTCP analog is a competitive inhibitor of TryR. nih.govnih.gov This enzyme inhibition translates to cellular activity, with BTCP showing biological activity against Trypanosoma brucei, a related parasite, with an EC₅₀ of 10 µM. nih.govnih.gov The development of TryR inhibitors is a key strategy for discovering new anti-leishmanial drugs, and the SAR established for BTCP analogs provides a roadmap for designing more potent and selective compounds.
Anti-Malarial Activity
Benzothiophene derivatives have also been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One of the primary mechanisms of action for many antimalarial drugs is the inhibition of hemozoin formation. During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic heme. To protect itself, the parasite crystallizes the heme into an insoluble substance called hemozoin. nih.gov
Studies on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which include nitrothiophene analogs, have shown that these compounds can inhibit the formation of β-hematin (the synthetic equivalent of hemozoin). nih.gov In one study, a (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone derivative showed the highest activity against a drug-sensitive strain of P. falciparum with an IC₅₀ of 0.28 µM and also inhibited β-hematin formation. nih.gov This suggests that benzothiophene-containing structures could exert their antimalarial effect by disrupting the parasite's heme detoxification process, leading to a buildup of toxic heme and subsequent parasite death. nih.gov
Mechanisms of Action at the Molecular and Cellular Level
The biological activities of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene and its analogs stem from interactions with a variety of molecular targets, leading to distinct cellular outcomes. Based on in vitro studies of related compounds, several mechanisms of action can be proposed.
Anticancer Mechanisms:
Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile derivatives function as antimitotic agents by binding to tubulin and inhibiting its polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing cell death, potentially through mitotic catastrophe. nih.gov
Kinase Inhibition: Other benzothiophene derivatives act as inhibitors of specific protein kinases, such as those in the RhoA/ROCK pathway or multi-kinase inhibitors targeting enzymes like Clk4 and haspin. nih.govtandfonline.com By blocking these kinases, the compounds interfere with critical signaling pathways that control cell proliferation, migration, and survival.
Anti-Leishmanial Mechanism:
Trypanothione Reductase Inhibition: The primary mechanism for anti-leishmanial activity is the inhibition of the parasite-specific enzyme Trypanothione Reductase (TryR). nih.govnih.gov By competitively inhibiting TryR, these compounds disrupt the parasite's ability to manage oxidative stress, leading to an accumulation of reactive oxygen species and cell death. nih.gov
Anti-Malarial Mechanism:
Inhibition of Hemozoin Formation: A likely mechanism for antimalarial activity is the inhibition of β-hematin (hemozoin) synthesis. This prevents the malaria parasite from detoxifying the heme produced during hemoglobin digestion, causing a lethal buildup of the toxic substance within the parasite's food vacuole. nih.gov
Enzymatic Inhibition in Mammals:
FAAH Inhibition: Benzothiophene-based urea derivatives can act as selective, covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH). This leads to an increase in the levels of endogenous cannabinoids and other fatty acid amides, which in turn modulates various physiological processes, including pain and inflammation, without directly acting on cannabinoid receptors. nih.gov
These diverse mechanisms highlight the versatility of the benzothiophene scaffold in medicinal chemistry, allowing for the design of molecules that can selectively target a wide range of proteins and pathways in cancer cells, parasites, and mammalian systems.
Potential Applications of 2 Cyclopent 1 En 1 Yl 1 Benzothiophene Beyond Pharmaceutical Clinical Use
Precursors in Organic Synthesis for Complex Molecular Architectures
The benzothiophene (B83047) nucleus is a valuable building block in the synthesis of more complex molecules. researchgate.netslideshare.net The presence of the reactive cyclopentenyl group in 2-(cyclopent-1-en-1-yl)-1-benzothiophene offers a versatile handle for further chemical transformations, making it a potentially valuable precursor for intricate molecular architectures.
The synthesis of advanced organosulfur compounds is an important endeavor, and transition-metal-catalyzed reactions are often employed to construct benzothiophene-based molecules. researchgate.net For instance, rhodium-catalyzed three-component coupling reactions have been developed to synthesize benzothiophene derivatives from arylboronic acids, alkynes, and elemental sulfur. researchgate.net Similarly, palladium-catalyzed C-H arylation of heteroarenes and copper-catalyzed thiolation annulation reactions provide routes to functionalized benzothiophenes. organic-chemistry.org
The cyclopentenyl moiety in 2-(cyclopent-1-en-1-yl)-1-benzothiophene can, in principle, undergo a variety of chemical reactions, including but not limited to:
Hydrogenation: The double bond of the cyclopentenyl ring can be saturated to form 2-(cyclopentyl)-1-benzothiophene, altering the steric and electronic properties of the molecule.
Electrophilic Addition: The alkene can react with various electrophiles, allowing for the introduction of a wide range of functional groups.
Cycloaddition Reactions: The cyclopentenyl double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct more complex polycyclic systems.
Oxidative Cleavage: The double bond can be cleaved to yield dicarbonyl compounds, which can be further elaborated into other functionalities.
These potential transformations highlight the role of 2-(cyclopent-1-en-1-yl)-1-benzothiophene as a versatile intermediate for accessing a diverse library of complex molecules. The benzothiophene core itself is a privileged structure in drug discovery, and the ability to functionalize the cyclopentenyl ring could lead to the synthesis of novel bioactive compounds. nih.gov
Applications in Materials Science
Benzothiophene derivatives are of significant interest in materials science due to their electronic and photophysical properties. researchgate.net The extended π-system of the benzothiophene core can be readily modified to tune these properties, making them suitable for a variety of applications. researchgate.net
Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), a class of compounds containing the benzothiophene motif, are among the most promising organic semiconductors for applications in organic field-effect transistors (OFETs) and other optoelectronic devices. researchgate.netcityu.edu.hk These materials exhibit high charge carrier mobility, good thermal stability, and can be processed from solution. researchgate.netmdpi.com The performance of these devices is highly dependent on the molecular packing and electronic properties of the organic semiconductor, which can be tuned through chemical modification. researchgate.net
For instance, the introduction of different alkyl or aryl groups to the BTBT core can influence the liquid crystalline properties and molecular ordering in thin films, which in turn affects the charge transport characteristics. researchgate.netrsc.org A modular approach to unsymmetrical BTBT derivatives has been shown to modulate solid-state assembly and molecular orbital energy levels. nih.gov
While 2-(cyclopent-1-en-1-yl)-1-benzothiophene itself is a relatively small molecule, it could serve as a building block for larger, more conjugated systems suitable for organic electronics. The cyclopentenyl group could be used as a point of attachment for other aromatic or electron-withdrawing/donating groups to extend the π-conjugation and tune the electronic properties. Furthermore, benzothiophene-based chromophores have been investigated for their potential in organic solar cells. rsc.org The design of such materials often involves tailoring the acceptor and donor units to optimize the optoelectronic and photophysical properties. rsc.org
| Benzothiophene Derivative | Application | Key Findings | Reference |
| researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) Derivatives | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, tunable electronic properties, and thermal stability. researchgate.netresearchgate.netmdpi.com | researchgate.net, researchgate.net, mdpi.com |
| Cyanopyridinone-based Chromophores with Benzothiophene | Organic Solar Cells | Benzothiophene as an end-capped acceptor can improve photovoltaic efficacy. rsc.org | rsc.org |
| Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] researchgate.netbenzothiophene Derivatives | Organic Field-Effect Transistors (OFETs) | Highly extended π-conjugated systems with good hole mobility. rsc.org | rsc.org |
| 2-(4-hexylphenyl) researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (C6-Ph-BTBT) | Organic Thin-Film Transistors | Exhibits liquid crystal phases and achieves high hole mobility. rsc.org | rsc.org |
Fluorescent sensors are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or environmental change. youtube.com The design of such sensors often involves a fluorophore unit linked to a receptor that selectively interacts with the target. Benzothiophene and its derivatives, with their inherent fluorescence, can serve as the fluorophore component.
For example, a benzothiazole-based chemosensor has been developed for the detection of Cu²⁺ ions with a "turn-on" fluorescent response. nih.gov The sensing mechanism is attributed to internal charge transfer and chelation-enhanced fluorescence upon binding of the copper ion. nih.gov The development of fluorescent probes is crucial for various research areas, including the study of metal ions in biological systems. youtube.com
The 2-(cyclopent-1-en-1-yl)-1-benzothiophene molecule could potentially be developed into a fluorescent probe. The benzothiophene core would act as the fluorophore, and the cyclopentenyl group could be functionalized with a suitable receptor to impart selectivity for a specific analyte. The interaction of the analyte with the receptor could lead to a change in the electronic properties of the benzothiophene system, resulting in a detectable change in the fluorescence emission. The development of new fluorescent sensors is a dynamic area of research with applications ranging from environmental monitoring to medical diagnostics. youtube.com
Ligands in Coordination Chemistry
Thiophenes and their derivatives, including benzothiophenes, can act as ligands in coordination chemistry, binding to metal centers through the sulfur atom or the π-system of the aromatic rings. acs.orgresearchgate.net The coordination chemistry of thiophenes with transition metals is a rich field of study, partly driven by the relevance of these interactions in hydrodesulfurization catalysis. acs.orgresearchgate.net
Thiophenes are generally considered weak coordinating ligands, but the stability of the resulting metal complexes can be enhanced by incorporating the thiophene (B33073) moiety into a chelating ligand framework. researchgate.net For instance, Schiff base ligands containing a benzo[b]thiophene moiety have been synthesized and used to form octahedral complexes with Ni(II) and Mn(II) ions. rsc.org In these complexes, the metal ion coordinates to the nitrogen atom of the azomethine group, the benzo[b]thiophene ring, and an oxygen atom of a phenolic group. rsc.org
The compound 2-(cyclopent-1-en-1-yl)-1-benzothiophene could potentially serve as a ligand in coordination chemistry. The sulfur atom of the benzothiophene ring possesses a lone pair of electrons that can coordinate to a metal center. Additionally, the cyclopentenyl double bond could also participate in coordination to a transition metal. The presence of two potential coordination sites—the sulfur atom and the C=C double bond—could allow for different binding modes, potentially leading to the formation of interesting coordination polymers or organometallic complexes with catalytic activity. The study of such complexes could provide insights into the reactivity of coordinated thiophenes and lead to the development of new catalysts for organic synthesis. nih.gov
Future Research Directions and Outlook for 2 Cyclopent 1 En 1 Yl 1 Benzothiophene
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzothiophene (B83047) derivatives is a cornerstone of modern heterocyclic chemistry, with applications spanning pharmaceuticals to materials science. acs.orgnumberanalytics.com Future research should prioritize the development of green and efficient methods for synthesizing 2-(Cyclopent-1-en-1-yl)-1-benzothiophene and its analogues.
Key areas for exploration include:
C-H Functionalization: Moving away from traditional cross-coupling reactions that require pre-functionalized starting materials, direct C-H activation or functionalization presents a more atom-economical and sustainable approach. acs.org Research into transition-metal-catalyzed C-H functionalization could lead to more efficient and direct routes to this and related benzothiophenes. nih.gov
Photocatalysis: The use of visible light photocatalysis offers a mild and environmentally friendly alternative to traditional thermal methods. acs.orgacs.org Developing photocatalytic cyclizations or coupling reactions could provide novel, energy-efficient pathways to the target molecule. acs.org
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene could enable more controlled and efficient production.
Domino Reactions: Designing one-pot, multi-component domino reactions can significantly increase synthetic efficiency by reducing the number of purification steps. rsc.org A catalyst-free, three-component domino reaction in water has been successfully developed for other benzothiophene derivatives, suggesting a promising avenue for sustainable synthesis. rsc.org
Exploration of Undiscovered Reactivity Patterns
The unique combination of the electron-rich benzothiophene ring and the reactive cyclopentene (B43876) moiety suggests a rich and largely unexplored reactivity profile for 2-(Cyclopent-1-en-1-yl)-1-benzothiophene. Future studies should aim to systematically investigate its chemical behavior.
Potential areas of investigation include:
Electrophilic and Radical Additions: The double bond in the cyclopentene ring is a prime site for electrophilic and radical addition reactions, allowing for the introduction of a wide range of functional groups.
Oxidation and Reduction Chemistry: Investigating the oxidation of the sulfur atom to sulfoxides or sulfones could modulate the electronic properties of the molecule, a strategy that has been employed in the development of materials for organic electronics. nih.gov
Ring-Opening and Rearrangement Reactions: Exploring the possibility of ring-opening the cyclopentene or rearrangements of the heterocyclic core under various conditions could lead to novel molecular scaffolds.
Metal-Catalyzed Cross-Coupling: The benzothiophene core itself can be further functionalized using modern cross-coupling techniques, enabling the synthesis of a diverse library of derivatives for further study. organic-chemistry.org
Advanced Computational Modeling for Property Prediction and Mechanism Understanding
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. acs.orgnih.govresearchgate.netscilit.com Applying these methods to 2-(Cyclopent-1-en-1-yl)-1-benzothiophene can accelerate its development.
Future computational work could focus on:
Electronic Structure and Charge Transport: DFT calculations can be used to investigate the electronic structure, including HOMO/LUMO energy levels, and to predict the charge transport properties of this molecule and its derivatives. rsc.org This is crucial for assessing its potential in organic electronics.
Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of both its synthesis and subsequent reactions, helping to optimize reaction conditions and predict product outcomes. acs.orgnih.govresearchgate.netscilit.com For instance, DFT has been used to study the pyrolysis mechanism of benzothiophene. acs.orgnih.govresearchgate.netscilit.com
Spectroscopic Property Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the compound and its reaction products.
Molecular Docking: For biological applications, molecular docking simulations can predict the binding affinity and mode of interaction with various protein targets, guiding the design of new bioactive molecules. nih.govnih.gov
Design of Next-Generation Functional Materials
Benzothiophene-based molecules are well-established as building blocks for organic functional materials due to their thermal stability and electronic properties. numberanalytics.comresearchgate.net The unique structure of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene makes it a promising candidate for the development of new materials.
Future research in this area should include:
Organic Semiconductors: Investigating the thin-film forming properties and charge carrier mobility of this compound and its derivatives could lead to its use in organic field-effect transistors (OFETs) and other electronic devices. bohrium.commdpi.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs): By appropriately modifying its structure to tune its emission properties, this molecule could be explored as a component in OLEDs.
Sensors: The reactivity of the cyclopentene ring could be harnessed to develop chemosensors, where the binding of an analyte induces a change in the molecule's optical or electronic properties.
Liquid Crystals: The rigid benzothiophene core suggests that with appropriate side-chain engineering, derivatives of this compound could exhibit liquid crystalline behavior for applications in displays and photonics. researchgate.net
Discovery of New Biological Target Interactions (In Vitro)
Benzothiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. benthamdirect.comnih.gov Therefore, a systematic in vitro evaluation of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene and its derivatives is a critical future direction.
Key in vitro studies should encompass:
Anticancer Screening: Evaluating the cytotoxicity of the compound against a panel of cancer cell lines to identify potential anticancer activity. For example, other benzothiophene derivatives have been investigated as STAT3 inhibitors. nih.gov
Enzyme Inhibition Assays: Screening against various enzymes, such as kinases, proteases, or monoamine oxidases, could reveal specific inhibitory activities. nih.gov
Receptor Binding Assays: Investigating the interaction with various cellular receptors, such as the retinoic acid receptor-related orphan receptor γt (RORγt), which has been a target for other tetrahydro-benzothiophene derivatives. nih.govacs.orgacs.org
Antimicrobial and Antifungal Assays: Testing the compound's ability to inhibit the growth of various pathogenic bacteria and fungi.
It is important to note that in vitro studies on the metabolic fate of 2-substituted benzothiophenes have shown the potential for the formation of reactive arene oxide intermediates, a factor that should be considered in the design and evaluation of new derivatives. nih.gov
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Studies
The most rapid and insightful progress in understanding and utilizing 2-(Cyclopent-1-en-1-yl)-1-benzothiophene will come from a synergistic approach that integrates multiple scientific disciplines. acs.orgrsc.org
A comprehensive research strategy should involve:
Iterative Design-Synthesis-Testing Cycles: Using computational predictions to design new derivatives, which are then synthesized and evaluated experimentally. The experimental results can then be used to refine the computational models, creating a feedback loop that accelerates discovery. nih.gov
Advanced Spectroscopic Characterization: Employing a full suite of spectroscopic techniques (NMR, MS, X-ray crystallography) to fully characterize the compound and its derivatives, with computational spectroscopy aiding in the interpretation of the data. nih.gov
Mechanistic Investigations: Combining experimental kinetic studies with computational modeling to gain a deep understanding of reaction mechanisms. acs.org
By pursuing these future research directions, the scientific community can unlock the full potential of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.
Q & A
Q. What role does 2-(Cyclopent-1-en-1-yl)-1-benzothiophene play in materials science?
- Methodological Answer :
- Organic Electronics : Measure charge-carrier mobility via field-effect transistor (FET) configurations. The planar benzothiophene core enhances π-π stacking, while the cyclopentenyl group modulates solubility .
- Photovoltaic Studies : Incorporate into donor-acceptor polymers and test power conversion efficiency (PCE) under AM1.5G solar simulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
